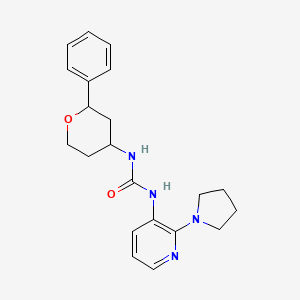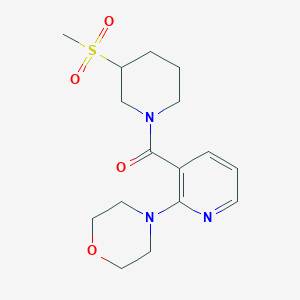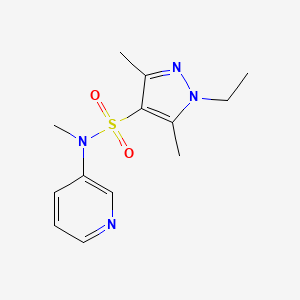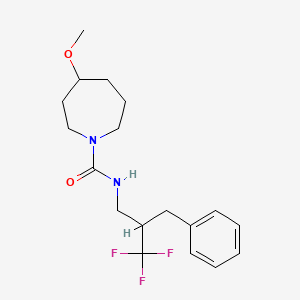
1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted diol, under acidic or basic conditions.
Pyridine and pyrrolidine coupling: The pyridine and pyrrolidine moieties can be introduced through nucleophilic substitution reactions, often using halogenated pyridine and pyrrolidine derivatives.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-(2-phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(24-18-9-6-11-22-20(18)25-12-4-5-13-25)23-17-10-14-27-19(15-17)16-7-2-1-3-8-16/h1-3,6-9,11,17,19H,4-5,10,12-15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYCEQXLNKPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)NC3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6969196.png)
![[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)methanone](/img/structure/B6969205.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6969211.png)


![benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate](/img/structure/B6969245.png)

![[1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B6969249.png)
![4-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B6969256.png)
![(5-chloropyridin-2-yl)-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6969259.png)
![1-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6969265.png)

![N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine](/img/structure/B6969291.png)
![2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969292.png)
